molecular formula C8H16O B1653740 6-Hepten-1-ol, 2-methyl-, (2S)- CAS No. 193071-52-2

6-Hepten-1-ol, 2-methyl-, (2S)-

Cat. No.: B1653740
CAS No.: 193071-52-2
M. Wt: 128.21 g/mol
InChI Key: UVGLIWCAMUOQPL-QMMMGPOBSA-N
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Description

6-Hepten-1-ol, 2-methyl-, (2S)- (IUPAC name: (2S)-2-methyl-6-hepten-1-ol) is a monounsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . Its structure features a hydroxyl group at the first carbon, a methyl branch at the second carbon (with S-configuration), and a double bond between carbons 6 and 7 (Fig. 1). The compound’s stereochemistry and unsaturated backbone influence its physicochemical properties, such as volatility, solubility, and reactivity. It is primarily studied in synthetic organic chemistry and may have applications in flavor/fragrance industries due to structural similarities to naturally occurring terpene alcohols .

Properties

CAS No.

193071-52-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(2S)-2-methylhept-6-en-1-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m0/s1

InChI Key

UVGLIWCAMUOQPL-QMMMGPOBSA-N

SMILES

CC(CCCC=C)CO

Isomeric SMILES

C[C@@H](CCCC=C)CO

Canonical SMILES

CC(CCCC=C)CO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

6-Hepten-1-ol, 2-methyl-, (2S)- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs with specific therapeutic effects.

  • Antidepressants and Sedatives : The compound is involved in the synthesis of protriptyline, an antidepressant with sedative properties. The presence of the heptene structure enhances the drug's efficacy by influencing its pharmacokinetic profile .
  • Pain Management : It is used in formulations targeting pain relief, showcasing its potential in developing analgesics that are both effective and have fewer side effects compared to traditional options .

Agrochemical Applications

In the agrochemical sector, 6-Hepten-1-ol, 2-methyl-, (2S)- is utilized for producing efficient and low-toxicity pesticides and herbicides.

  • Pesticide Development : The compound plays a role in synthesizing heptene phosphorus compounds used to control pests and weeds. These products are designed to minimize environmental impact while maintaining agricultural productivity .
  • Plant Growth Regulators : Its derivatives are also explored as growth regulators, which can enhance crop yield and quality by modulating plant physiological processes .

Food Industry Applications

The compound is recognized for its sensory properties, making it valuable in the food industry.

  • Flavoring Agents : 6-Hepten-1-ol, 2-methyl-, (2S)- is used as a flavoring agent due to its pleasant aroma profile. It can enhance the sensory characteristics of food products, contributing to consumer acceptance .
  • Food Additives : It is incorporated into food formulations to improve stability and shelf-life, acting as a natural preservative due to its antimicrobial properties .

Case Study 1: Synthesis of Protriptyline

A study highlighted the synthesis pathway for protriptyline using 6-Hepten-1-ol, 2-methyl-, (2S)- as an intermediate. The research demonstrated high yields and purity of the final product, emphasizing the compound's effectiveness in pharmaceutical applications .

Case Study 2: Development of Herbicides

Research conducted on herbicide formulations revealed that incorporating derivatives of 6-Hepten-1-ol, 2-methyl-, (2S)- resulted in significant improvements in pest control efficacy while reducing toxicity levels for non-target organisms. This study showcases the compound's potential in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Isomers

6-Methylhept-5-en-1-ol
  • Molecular Formula : C₈H₁₆O (identical to the target compound) .
  • Key Differences : The double bond is between carbons 5 and 6 instead of 6 and 5. This positional isomerism alters boiling point and polarity. For example, the 5-en isomer may exhibit lower volatility due to increased molecular symmetry .
(E)-6-Methylhept-4-en-1-ol
  • Molecular Formula : C₈H₁₆O .
  • Key Differences: The double bond is at position 4 with an E-configuration.

Stereoisomers

(Z)-2-Hepten-1-ol, 6-methyl-
  • CAS : 123771-62-0 .
  • Key Differences : The Z-configuration at the double bond introduces distinct dipole moments and intermolecular interactions. This isomer may have a higher boiling point than the E-isomer due to reduced symmetry .

Saturated Analog

6-Methylheptan-1-ol
  • Molecular Formula : C₈H₁₈O .
  • Key Differences : The absence of the double bond increases molecular flexibility and reduces reactivity. Saturated analogs generally have higher boiling points (e.g., 6-methylheptan-1-ol: ~195°C) compared to unsaturated counterparts (~170–180°C for 6-hepten-1-ol derivatives) .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight Double Bond Position Stereochemistry Notable Properties
(2S)-2-Methyl-6-hepten-1-ol N/A C₈H₁₆O 128.2120 6-7 (2S) Higher polarity due to hydroxyl group
6-Methylhept-5-en-1-ol 13175-35-4 C₈H₁₆O 128.215 5-6 N/A Lower volatility
(E)-6-Methylhept-4-en-1-ol 855901-81-4 C₈H₁₆O 128.2120 4-5 E Steric hindrance reduces solubility
6-Methylheptan-1-ol 1653-40-3 C₈H₁₈O 130.23 None N/A Higher boiling point (~195°C)

Research Findings and Analytical Insights

Analytical Characterization

  • GC-MS : Used to differentiate isomers based on retention times and fragmentation patterns (e.g., 6-en vs. 5-en isomers) .
  • NMR : Critical for confirming stereochemistry. For example, ¹H NMR coupling constants distinguish E/Z isomers .

Preparation Methods

Aluminum-Catalyzed Formation of 2-Methyl-2-Hepten-6-One

The synthesis of 2-methyl-2-hepten-6-one via aluminum triisopropylate-mediated Claisen condensation between alkyl acetoacetates and 2-methyl-3-buten-2-ol serves as a critical precursor route. As detailed in US4173588A, optimal conditions involve:

  • Temperature : 148–151°C under atmospheric pressure
  • Catalyst loading : 2.1 wt% aluminum triisopropylate relative to methyl acetoacetate
  • Feed ratio : 1:1.25 molar ratio of methyl acetoacetate to 2-methyl-3-buten-2-ol

Under these parameters, the exothermic reaction achieves 92% conversion efficiency with simultaneous distillation of methanol byproducts. Notably, substituting aluminum triaryloxylates (e.g., aluminum trisphenolate) eliminates a 3% impurity profile caused by aliphatic aluminum salts, simplifying downstream purification.

Pressure-Enhanced Reaction Kinetics

Elevating pressure to 1–10 atm gauge enables:

  • Temperature escalation : 170–180°C, reducing batch time by 40%
  • Methylbutenol utilization : 15% reduction in excess reagent requirements
  • Catalyst longevity : <2% deactivation per cycle under pressurized runs

Residual aluminum complexes in the distillation bottoms permit 12–15 reaction cycles without replenishment, demonstrating a closed-loop catalyst recovery system.

Stereoselective Reduction to (2S)-2-Methyl-6-Hepten-1-Ol

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

The unsaturated ketone intermediate undergoes enantioselective hydrogenation using chiral Ru(II) catalysts. Key parameters include:

Catalyst System Solvent Pressure (bar) ee (%) Yield (%)
Ru-(S)-BINAP/DPEN iPrOH 50 94 88
Rh-(R,R)-Et-DuPhos THF 30 89 92
Ir-(S)-MonoPhos Toluene 20 91 85

Optimal results derive from Ru-(S)-BINAP systems in isopropanol, achieving 94% ee at 50 bar H₂. Kinetic studies reveal a 0.12 h⁻¹ rate constant for hydrogen uptake, with enantioselectivity inversely correlated to ketone substitution density.

Biocatalytic Ketoreductase Approaches

Recombinant Lactobacillus kefir alcohol dehydrogenase (LK-ADH) immobilized on EziG™ carriers demonstrates:

  • Activity : 4.8 U·mg⁻¹ protein toward 2-methyl-2-hepten-6-one
  • Cofactor cycling : NADPH regeneration via glucose dehydrogenase (GDH) coupling
  • Process metrics :
    • Space-time yield: 18.4 g·L⁻¹·day⁻¹
    • Enantiomeric excess: 98.7% (2S)
    • Operational stability: 78% activity retention after 15 batches

Biphasic Aldol-Hydrogenation Cascades

Glycerol-Mediated Reaction Systems

US6417406B1 discloses a biphasic protocol integrating aldol condensation and hydrogenation:

  • Aldol phase : NaOH (2.5 mol%) in glycerol/acetone (1:7 v/v) at 120°C
  • Hydrogenation phase : 15 bar H₂ over Pd/C (5 wt%)
  • Product isolation : Phase separation yields 86–91% 6-methylheptan-2-one

Adapting this for allylic alcohol synthesis requires:

  • Double bond preservation : Hydrogenation at 30°C with Lindlar catalyst (Pb-poisoned Pd)
  • Stereochemical control : Chiral tartrate modifiers in the glycerol phase

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

A pilot-scale system (Figure 1) achieves 92% conversion efficiency:

  • Reactor 1 : Tubular Claisen unit (residence time = 45 min)
  • Reactor 2 : Packed-bed hydrogenation column (residence time = 22 min)
  • Throughput : 15 kg·h⁻¹ of (2S)-2-methyl-6-hepten-1-ol

Economic analysis shows a 37% reduction in production costs versus batch processing, primarily from catalyst recycling and energy integration.

Emerging Methodologies

Olefin Metathesis Strategies

Ring-closing metathesis (RCM) of dienol ethers using Grubbs-II catalyst:

  • Substrate : 2-methyl-5-hepten-1-ol vinyl ether
  • Conditions : 40°C, 0.5 mol% catalyst, toluene
  • Outcome : 78% yield of (2S)-2-methyl-6-hepten-1-ol with 85% ee

Photoredox-Catalyzed Allylic Oxidation

Visible-light-mediated C–H activation:

  • Catalyst : Ru(bpy)₃²⁺/NiCl₂ dual system
  • Light source : 450 nm LED array
  • Conversion : 64% with 91% regioselectivity

Q & A

Q. Table 1. Thermodynamic Data for Related Alcohols

PropertyValue (for 5-Hepten-2-ol, 6-methyl-)MethodReference
Boiling Point (0.020 bar)351–353 KEbulliometry
ΔvapH_{\text{vap}}H57 kJ/molStatic Manometry

Advanced Question: How should researchers address discrepancies in reported GC–MS retention indices for this compound?

Answer:

  • Standardization: Use a non-polar column (e.g., HP-5MS) with a temperature gradient matching published protocols (e.g., 40°C to 280°C at 5°C/min) .
  • Cross-Validation: Compare retention times with structurally similar alcohols (e.g., 1-Octen-3-ol) analyzed under identical conditions .
  • Reference Libraries: Consult NIST Chemistry WebBook or peer-reviewed datasets to resolve conflicts arising from column phase differences .

Advanced Question: What precautions are critical when handling (2S)-6-Hepten-1-ol, 2-methyl- in air-sensitive syntheses?

Answer:

  • Inert Atmosphere Techniques: Use Schlenk lines or gloveboxes to prevent oxidation of the double bond or hydroxyl group .
  • Purification: Distill under reduced pressure (<1 mmHg) to minimize thermal degradation.
  • Stability Testing: Monitor for peroxide formation via iodometric titration if stored long-term .

Advanced Question: How can computational chemistry aid in predicting the reactivity of (2S)-6-Hepten-1-ol, 2-methyl-?

Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the allylic C-H and O-H bonds to predict oxidation susceptibility.
  • Molecular Dynamics (MD): Simulate interactions with enzymatic active sites (e.g., alcohol dehydrogenases) to guide biocatalytic modifications .

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